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BPR1J-097: Physicochemical & Biological
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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: bprlj-097

CAS No.: 1327167-19-0

Cat. No.: S548028

The table below summarizes key data for BPR1J-097, which is crucial for planning formulation strategies to

improve its cellular delivery.

Property Category Description Details & Values

Biological Activity Novel, potent FLT3 inhibitor [1] * 1Cs0: 11 nM [1]

| Basic Physicochemical Properties | Molecular structure and characteristics [1] | « Molecular Formula:
C27H28Ne03S * Molecular Weight: 516.61 g/mol * LogP: 5.11 (indicates high lipophilicity) « Appearance:
White solid powder | | Solubility Data (In Vitro) | Suggested solvents for in vitro stock solutions [1] | °
Likely soluble in DMSO. « May require solvents like Ethanol or DMF. | | Recommended In Vivo

Formulations | Example formulations provided for animal studies [1] |  Injection (e.g., IP/IV/IM/SC):

e DMSO:Tween 80:Saline = 10:5:85

e DMSO:PEG300:Tween 80:Saline = 10:40:5:45

e DMSO:Corn oil = 10:90 * Oral Administration:

e Suspend in 0.5% CMC Na (sodium carboxymethyl cellulose) |

Experimental Protocols for Cellular Uptake
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While a direct protocol for BPR1J-097 uptake is unavailable, the following workflow synthesizes general

best practices from literature, which can be adapted for this compound.
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Detailed Protocol Guidance

¢ Preparation of Stock Solution

o Procedure: Dissolve BPR1J-097 powder in high-quality, sterile DMSO to prepare a
concentrated stock solution (e.g., 10-50 mM). The purity of the compound should be >98% [1].

o Troubleshooting: If the compound does not dissolve completely in DMSO, brief sonication in a
water bath can be attempted. Avoid heating which may degrade the compound.

o Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw
cycles to maintain stability [1].

e Preparation of Working Solution/Formulation

o Procedure: Dilute the DMSO stock into the cell culture medium to achieve the desired final
concentration for treatment. The final DMSO concentration should typically not exceed 0.1-
0.5% to avoid cellular toxicity.

o Strategy for Uptake Improvement: Based on its high LogP [1], BPR1J-097 may benefit from
advanced formulations.

= Nanocarriers: Consider encapsulating the drug in polymeric micelles or other
nanoparticles. These systems use amphiphilic block copolymers to solubilize hydrophobic
drugs in their core, which can enhance cellular uptake via endocytosis [2].

= Complexation Agents: Use solvents like Cremophor EL or cyclodextrins (e.g., SBE-[3-
CD) as listed in the in vivo formulation guidelines [1].

e Cell Treatment and Incubation

o Recommended Cell Lines: For biologically relevant uptake studies, use human acute myeloid
leukemia (AML) cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4;11 [3].

o Procedure: Treat cells with the formulated BPR1J-097 working solution for the required
duration. Maintain appropriate control groups (e.g., vehicle control).

e Measurement of Cellular Uptake

o Direct Method (if applicable): If a fluorescently labeled analog of BPR1J-097 is available,
uptake can be quantified using Flow Cytometry or Confocal Microscopy.

o Indirect Method: Measure the downstream biological effects as a proxy for successful uptake
and target engagement.
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= Perform Western Blotting to detect the inhibition of FLT3 phosphorylation (e.g., at
Tyr591) and its key downstream signal, STAT5 phosphorylation (Tyr694) [3].

= Use cell viability assays (MTS) to determine the growth inhibitory concentration (GCso)
in your cell model [3].

e Data Analysis

o Quantify the extent of target inhibition (from Western Blots) or cell death (from viability assays)
relative to control groups. Effective cellular uptake should result in a strong, dose-dependent
pharmacological response.

Frequently Asked Questions

Q1: What is the primary challenge in formulating BPR1J-097 for cellular studies? Al: The main
challenge stems from its high lipophilicity (LogP = 5.11) [1], which leads to poor aqueous solubility. This
can result in low bioavailability, precipitation in aqueous cell culture media, and inconsistent dosing,

ultimately hampering cellular uptake and efficacy.

Q2: How can I confirm that my formulation is improving uptake and not just increasing non-specific

toxicity? A2: You need to demonstrate that the improved effect is due to specific target engagement.

e Best Practice: Include a key experiment to check the inhibition of the FLT3 signaling pathway via
Western Blot for p-FLT3 and p-STATS5 [3]. A successful formulation should show enhanced pathway
inhibition at the same drug concentration compared to a simple DMSO solution.

e Control: Always include a group treated with the "empty" formulation (without the drug) to rule out
non-specific cytotoxic effects from the delivery vehicle itself.

Q3: Are there specific inhibitors I can use to study the uptake mechanism of a BPR1J-097

nanocarrier? A3: Yes, if you develop a nano-formulation, its uptake mechanism can be elucidated using

specific pathway inhibitors [2].

¢ For Clathrin-Mediated Endocytosis: Use Chlorpromazine.

¢ For Caveolae-Mediated Endocytosis: Use Genistein or Methyl-3-cyclodextrin.

¢ For Macropinocytosis: Use Amiloride.

¢ General Energy Inhibition: Use incubation at 4°C or treatment with Sodium Azide to confirm
energy-dependent uptake. A significant reduction in uptake in the presence of these inhibitors
confirms an active endocytic process [2].
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Key Insights for Experimental Design

The high LogP of BPR1J-097 is the most critical factor to address for improving uptake [1]. The provided in
vivo formulations [1] offer an excellent starting point for in vitro studies. For more sophisticated delivery,

exploring nanocarriers that exploit endocytic pathways is a promising strategy [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [BPR1J-097: Physicochemical & Biological Profile]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548028#bpr1j-097-cellular-

uptake-improvement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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